Thiophene-2-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
thiophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHTUPFQTUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370059 | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-68-0 | |
| Record name | 2-Thienylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Thiophene 2 Boronic Acid As a Versatile Building Block in Organic Chemistry
Thiophene-2-boronic acid's importance stems from its identity as a heterocyclic boronic acid, a class of compounds widely utilized in organic synthesis. apolloscientific.co.ukcymitquimica.com The presence of the boronic acid group (-B(OH)2) on the thiophene (B33073) ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. apolloscientific.co.ukchemimpex.com Its utility is particularly pronounced in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), where the distinct electronic characteristics of the thiophene moiety contribute to enhanced device performance. chemimpex.com
The versatility of this compound and its derivatives, such as the pinacol (B44631) ester form, is further highlighted by their role as key intermediates in the synthesis of complex heterocyclic compounds and drug candidates. pubcompare.aibiosynth.com The ability to introduce the thiophene unit into larger molecular frameworks through various coupling reactions has positioned it as a critical component in the toolbox of synthetic organic chemists. biosynth.com
Overview of Thiophene 2 Boronic Acid S Role in Carbon Carbon Bond Formation
Palladium-Catalyzed Borylation of Halogenated Thiophenes
The direct borylation of halogenated thiophenes represents one of the most efficient and widely employed methods for the synthesis of this compound and its esters. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation, which offers high functional group tolerance and mild reaction conditions. alfa-chemistry.com
Reaction of 2-Bromothiophene and 2-Iodothiophene with Diboron (B99234) Reagents
The reaction involves the coupling of a 2-halothiophene, such as 2-bromothiophene or the more reactive 2-iodothiophene, with a diboron reagent. The most commonly used diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂), which affords the corresponding this compound pinacol ester. Other diboron reagents, such as tetrakis(dimethylamino)diboron, have also been reported. nih.gov The choice of the halogen atom on the thiophene (B33073) ring can influence the reaction conditions and efficiency, with iodides generally exhibiting higher reactivity than bromides. nih.gov
The general reaction scheme is as follows:
Where X = Br, I and (BOR)₂ = Bis(pinacolato)diboron
Table 1: Palladium-Catalyzed Borylation of 2-Halothiophenes with Bis(pinacolato)diboron
| Thiophene Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodothiophene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 2 | 99 | escholarship.org |
| 2-Bromothiophene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 12 | 85 | organic-chemistry.org |
| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | chemrxiv.org |
| 2-Iodoanisole | PdCl₂(CH₃CN)₂ / Ligand 1 | Et₃N | Dioxane | 50 | 0.5 | 94 | nih.gov |
Note: The data in this table is compiled from various research findings and is for illustrative purposes. Actual yields may vary depending on specific reaction conditions and scale.
Ligand and Catalyst System Optimization for Borylation (e.g., Pd(dppf)Cl₂)
The success of the palladium-catalyzed borylation is highly dependent on the choice of the catalyst and ligand system. While Pd(PPh₃)₄ can be used, catalyst systems based on 1,1'-bis(diphenylphosphino)ferrocene (dppf), such as Pd(dppf)Cl₂, are frequently employed and often provide superior results. alfa-chemistry.comnih.gov The dppf ligand is thought to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
In recent years, the development of more active and specialized phosphine ligands has further improved the efficiency and scope of the borylation reaction. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, have proven to be highly effective, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides. nih.govnih.gov For instance, the combination of Pd(OAc)₂ with SPhos has been shown to be a highly active system for the borylation of various aryl halides. chemrxiv.org The optimization of the catalyst system is crucial for achieving high yields, especially with challenging substrates.
Table 2: Comparison of Catalyst Systems for the Borylation of 4-Chloroanisole
| Catalyst | Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | KOAc | 80 | ~0 | nih.gov |
| PdCl₂(dppf) | - | KOAc | 80 | ~0 | nih.gov |
| Pd₂(dba)₃ | PCy₃ | KOAc | 80 | 65 | nih.gov |
| Pd(OAc)₂ | SPhos | KOAc | RT | 42 (48h) | nih.gov |
Note: This table illustrates the significant impact of the catalyst and ligand system on the reaction outcome.
Mechanistic Pathways of Borylation Reactions
The generally accepted mechanism for the Miyaura borylation reaction involves a catalytic cycle initiated by the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. The key steps are as follows: alfa-chemistry.comresearchgate.net
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the 2-halothiophene, forming a thienyl-palladium(II) halide intermediate. This step is often the rate-determining step of the cycle. rug.nl
Transmetalation: The thienyl-palladium(II) halide intermediate reacts with the diboron reagent. The presence of a base, typically a weak base like potassium acetate (B1210297) (KOAc), is crucial for this step. alfa-chemistry.com It is proposed that the base activates the diboron reagent or facilitates the formation of a more reactive palladium-alkoxide species, which then undergoes transmetalation with the diboron reagent to form a thienyl-palladium(II)-boryl complex and displaces the halide. nih.gov
Reductive Elimination: The thienyl-palladium(II)-boryl complex undergoes reductive elimination to yield the desired this compound ester and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Grignard Reagent-Based Synthesis Approaches
An alternative and classical approach to this compound involves the use of Grignard reagents. This method typically involves the formation of a 2-thienylmagnesium halide, which then reacts with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to afford the boronic acid.
The general pathway is as follows:
Formation of the Grignard Reagent: 2-Bromothiophene or 2-chlorothiophene (B1346680) is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding 2-thienylmagnesium bromide or chloride. universiteitleiden.nl
Reaction with a Trialkyl Borate: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature (e.g., -78 °C). The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.
This method is effective but can be limited by its functional group compatibility, as the highly reactive Grignard reagent can react with various functional groups. utoronto.ca
Synthesis of Specific this compound Derivatives
The functionalization of the thiophene ring prior to or after the introduction of the boronic acid group allows for the synthesis of a wide array of substituted this compound derivatives. These derivatives are crucial for creating diverse chemical libraries for drug discovery and materials science.
Pathways for Functionalized Thiophene Boronic Acids (e.g., 5-Cyanothis compound)
Functionalized thiophene boronic acids can be prepared through several strategies. One common approach is to start with an already functionalized thiophene and then introduce the boronic acid moiety using the methods described above.
For example, the synthesis of 5-cyanothis compound can be achieved by the palladium-catalyzed borylation of 5-bromo-2-cyanothiophene. The cyano group is generally compatible with the conditions of the Miyaura borylation. alfa-chemistry.com
Another example is the preparation of 5-formylthis compound . This can be synthesized from 2-thiophenecarboxaldehyde. The aldehyde is first protected, for instance as an acetal, to prevent reaction with a Grignard reagent if that route is chosen. Alternatively, direct borylation of 5-bromo-2-thiophenecarboxaldehyde can be performed under carefully controlled palladium-catalyzed conditions. ontosight.ai
The synthesis of 5-chlorothis compound can be accomplished by the borylation of 2,5-dichlorothiophene, where the higher reactivity of one chlorine atom can be exploited, or by starting from 2-bromo-5-chlorothiophene (B1265590). sigmaaldrich.com Alternatively, a one-pot synthesis starting from 2-thiophenecarboxaldehyde has been reported, involving chlorination followed by oxidation. google.com
Table 3: Examples of Functionalized Thiophene-2-boronic Acids
| Compound Name | Structure | CAS Number |
| 5-Cyanothis compound | ![]() | 305832-67-1 |
| 5-Formylthis compound | ![]() | 4347-33-5 |
| 5-Chlorothis compound | ![]() | 162607-18-3 |
Regioselective Synthesis of Aryl-Substituted Thiophenes
The introduction of aryl substituents onto the thiophene ring is a critical transformation in the synthesis of a wide array of functional materials and biologically active molecules. The regioselectivity of this process is of paramount importance, as the position of the aryl group significantly influences the final properties of the molecule. Methodologies for achieving this transformation can be broadly categorized into two main approaches: direct C-H arylation and cross-coupling reactions of pre-functionalized thiophenes.
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes. nih.govrsc.org This approach avoids the need for pre-halogenation or metallation of the thiophene ring, thus reducing the number of synthetic steps and the generation of metallic waste. beilstein-journals.org The inherent reactivity of the C-H bonds in thiophene, with the α-positions (C2 and C5) being more susceptible to electrophilic attack and oxidative addition than the β-positions (C3 and C4), often dictates the regioselectivity of these reactions.
For instance, the direct arylation of 3-(methylsulfinyl)thiophenes has been shown to be an effective method for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. nih.gov This protocol can be achieved with a low catalyst loading of as little as 0.5 mol %. nih.gov Similarly, a phosphine-free bis(alkoxo)palladium complex has been utilized for the efficient direct C-H arylation of thiophenes at the α-position with low catalyst loading (0.1–0.2 mol %). organic-chemistry.orgacs.org This method is compatible with a range of aryl and heteroaryl bromides and tolerates both electron-donating and electron-withdrawing groups. organic-chemistry.orgacs.org
The regioselectivity of direct arylation can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. In some cases, directing groups can be employed to steer the arylation to a specific position. acs.orgacs.orgnih.gov For 3-substituted thiophenes, direct arylation typically occurs at the more reactive C2 position. However, by using sterically hindered aryl bromides, such as 2-bromo-1,3-dichlorobenzene, the regioselectivity can be shifted in favor of the less accessible C5 position. beilstein-journals.org This strategy allows for the synthesis of 2,5-diarylthiophenes with two different aryl units through a subsequent C-H bond functionalization at the C2 position. beilstein-journals.org
The Suzuki-Miyaura cross-coupling reaction represents another cornerstone in the synthesis of aryl-substituted thiophenes. d-nb.infonih.gov This versatile palladium-catalyzed reaction involves the coupling of a thiophene derivative, typically a halogenated thiophene, with an aryl boronic acid or its ester. d-nb.infonih.govnih.gov The regioselectivity of the Suzuki-Miyaura reaction is predetermined by the position of the halogen on the thiophene ring.
A novel series of 4-arylthiophene-2-carbaldehydes has been synthesized in moderate to excellent yields via the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol esters or acids. nih.govmdpi.com Similarly, 2-(bromomethyl)-5-aryl-thiophenes have been prepared through the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. d-nb.infonih.gov This method has also been successfully applied to the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety by coupling 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids and esters. doaj.org
The choice of solvent can also play a crucial role in the efficiency of these coupling reactions. For example, the use of the biomass-derived solvent γ-valerolactone (GVL) in a microwave-assisted, ligand-free direct C–H arylation of thiophenes has been reported as a more environmentally friendly approach. rsc.org
Below are interactive data tables summarizing the research findings for the regioselective synthesis of aryl-substituted thiophenes.
Table 1: Direct C-H Arylation of Thiophenes
| Thiophene Substrate | Arylating Agent | Catalyst System | Solvent | Position of Arylation | Yield (%) | Reference |
| 3-(Methylsulfinyl)thiophene | Various aryl bromides | Pd(OAc)₂ / SPhos | Dioxane | C2 and C2,C5 | up to 98% | nih.gov |
| Thiophene | Various aryl bromides | Palladium NNC-pincer complex | DMA | C2 or C5 | Good to excellent | thieme-connect.com |
| Thiophene | Various aryl/heteroaryl bromides | Bis(alkoxo)palladium complex | DMAc | C2 | Very good yields | organic-chemistry.orgacs.org |
| 3-Substituted thiophenes | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | DMA | C5 | 44-65% | beilstein-journals.org |
| Thiophene | Various aryl iodides and bromides | Pd(OAc)₂ | GVL | C2 | Good yields | rsc.org |
Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Thiophenes
| Thiophene Substrate | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | d-nb.infonih.gov |
| 4-Bromothiophene-2-carbaldehyde | Various arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Ethanol (B145695)/Water | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | nih.govmdpi.com |
| 5-Bromothiophene-2-sulfonamide | Various aryl boronic acids and esters | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/Water | 5-Aryl-thiophene-2-sulfonamides | Good yields | doaj.org |
| gem-Dichlorocyclopropyl ketones | Lawesson's reagent, then PhB(OH)₂ | Pd(PPh₃)₄ | Toluene | 2-Aryl-3-methyl-5-phenylthiophenes | - | oup.com |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, conjugated polymers, and other complex organic molecules. ethz.chmdpi.com This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
For instance, the presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. researchgate.net In the context of thiophene derivatives, the reaction of an aryl halide with this compound is generally preferred over the reaction of a benzyl (B1604629) halide due to a typically slower oxidative addition rate for benzyl halides. nih.gov Strategies to accelerate this step often involve the use of electron-rich and bulky phosphine ligands on the palladium catalyst, which can promote the oxidative addition of less reactive aryl chlorides. nih.gov
Following oxidative addition, the next crucial step is transmetalation. In this process, the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org This step is highly dependent on the reaction conditions, including the base and solvent used. researchgate.net The base plays a critical role, often activating the boronic acid to form a more nucleophilic boronate species. researchgate.netnih.gov Studies have identified two primary mechanistic pathways for transmetalation: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. illinois.edu
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orgyoutube.com This step typically proceeds from a cis-complex, and kinetic studies have shown it to be a first-order process. libretexts.org Both transmetalation and reductive elimination are generally understood to retain the stereochemistry established in the oxidative addition step. libretexts.org
The efficiency and scope of the Suzuki-Miyaura reaction with this compound are heavily reliant on the design of the catalyst system, particularly the palladium source and the supporting ligands.
Palladium(0) complexes are common catalyst precursors for the Suzuki-Miyaura reaction. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), when combined with bulky and electron-rich phosphine ligands, forms highly active catalysts. nih.gov For example, a catalyst system comprising Pd₂(dba)₃ and a specific phosphine-based bulky ligand (L1) has been shown to be effective for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with various aryl bromides and unactivated thienyl bromides. nih.govfrontiersin.org This system can achieve good to excellent yields with low catalyst loadings. frontiersin.org
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst for these couplings. researchgate.netresearchgate.net However, catalyst systems based on Pd₂(dba)₃ with bulky phosphine ligands have demonstrated higher performance in terms of turnover numbers (TON) and turnover frequencies (TOF) compared to Pd(PPh₃)₄ in certain applications, such as the synthesis of thiophene-containing polymers. nih.govfrontiersin.org
Interactive Table: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling with this compound Derivatives
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reference |
| 0.1 mol% Pd₂(dba)₃ + L1 | This compound pinacol ester and aryl bromide | THF, H₂O, K₂CO₃, reflux, 15-30 min | Good to excellent | nih.gov |
| 1 mol% Pd(PPh₃)₄ | This compound pinacol ester and thienyl halide | THF, H₂O, K₂CO₃, reflux, 2 h | Good to excellent | nih.gov |
| 0.05 mol% [PdCl(PPh₃)(L)] | Aryl/heteroaryl bromides and aryl boronic acids | Neat water | Up to >99% | rsc.org |
| 0.02 mol% Palladium catalyst | This compound and aryl halides | Ligand-free | High efficiency | rsc.org |
A significant focus in the field is the development of highly efficient catalysts that can operate at very low loadings, which is crucial for large-scale industrial applications and for minimizing palladium contamination in the final products. ethz.ch Research has explored ligand-free Suzuki couplings, where as little as 0.02 mol% of a palladium catalyst has been used to efficiently couple thiophene rings into π-conjugated systems. rsc.org
Furthermore, novel palladium(II) hydrazone complexes have been synthesized and demonstrated to be highly active catalysts for Suzuki-Miyaura reactions in neat water, achieving excellent yields with catalyst loadings as low as 0.05 mol%. rsc.org These catalysts also show high turnover numbers and can be recycled and reused multiple times without significant loss of activity. rsc.org The development of such robust and efficient catalyst systems continues to expand the utility of this compound in the synthesis of advanced materials and pharmaceuticals.
Advanced Catalyst Systems and Ligand Design
Influence of Ligand Architecture on Catalytic Activity and Lifetime
Highly effective ligands for the Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, are often sterically hindered, electron-rich biaryl phosphines. researchgate.net Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine (XPhos) have demonstrated exceptional activity. nih.govacs.org SPhos, for instance, enables reactions to proceed at low catalyst loadings and facilitates the coupling of sterically demanding substrates, often at room temperature for aryl chlorides. nih.govacs.org The high activity conferred by these ligands is attributed to their ability to promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is crucial for the rate-determining oxidative addition step. acs.org
The development of palladium precatalysts incorporating these advanced ligands has been a key strategy. These precatalysts can generate the active LPd(0) species rapidly under mild conditions, which is particularly advantageous for unstable substrates like this compound that are prone to decomposition (protodeboronation) at elevated temperatures or over long reaction times. acs.org For example, a specific XPhos precatalyst has been shown to be highly efficient for the coupling of 2-thiophene boronic acid with a wide range of (hetero)aryl chlorides, bromides, and triflates at room temperature or 40 °C, achieving excellent yields in short reaction times. acs.org The stability and activity of the catalyst are enhanced by ligands that can prevent the formation of inactive palladium aggregates and mitigate catalyst poisoning by Lewis-basic heteroatoms present in the substrates. nih.govresearchgate.net
In some cases, the nitrogen atom of a heterocyclic substrate itself can act as an internal ligand, facilitating the oxidative addition step and allowing the reaction to proceed efficiently even without an external phosphine ligand. nih.gov However, for broader applicability and higher efficiency, the rational design of external phosphine ligands remains a central focus in optimizing these coupling reactions. researchgate.netmdpi.com
Optimized Reaction Conditions and Parameters
The success of Suzuki-Miyaura cross-coupling reactions involving this compound hinges on the careful optimization of several reaction parameters. The interplay between the base, solvent system, and temperature is crucial for achieving high yields and selectivity. ntnu.no
Role of Base Selection (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
The base is a critical component in the Suzuki-Miyaura catalytic cycle, and its selection can dramatically influence the reaction outcome. youtube.com Its primary role is to activate the organoboron species, typically by forming a more nucleophilic boronate complex, which then participates in the transmetalation step with the palladium center. youtube.comresearchgate.netyoutube.com Common inorganic bases used in these couplings include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.com
The strength and nature of the base can affect both the rate of transmetalation and the stability of the boronic acid. While a base is necessary, an excessively high concentration of hydroxide (B78521) ions can lead to the formation of unreactive boronate species, negatively impacting the reaction. researchgate.net Studies have shown that for the coupling of this compound derivatives, K₃PO₄ is often a highly effective base, particularly when using advanced catalyst systems. acs.org In certain systems, especially with sterically hindered substrates, stronger bases and larger cations (like cesium) have been shown to accelerate the reaction rate and improve yields. acs.org The choice of base is often interdependent with the solvent system, as the base's solubility and effectiveness can vary between different media. cdnsciencepub.com
Solvent Systems and Their Impact on Reaction Efficiency (e.g., THF, Water, Dioxane, DMF, Toluene)
The choice of solvent is another pivotal parameter that can dictate the efficiency of the cross-coupling reaction. hes-so.ch Solvents can influence the solubility of reactants, reagents, and the catalyst, as well as modulate the reactivity of the boronic acid and the base. hes-so.ch A variety of solvent systems have been successfully employed for couplings with this compound, including toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). diva-portal.orgresearchgate.netresearchgate.net
Biphasic systems, often consisting of an organic solvent and water, are frequently used. hes-so.ch Water can play a beneficial role by facilitating the formation of hydroxo-palladium species and trihydroxyborates, which are believed to be active in the transmetalation step. researchgate.net For instance, a mixture of THF and aqueous K₃PO₄ solution is a common and effective medium for the coupling of 2-heterocyclic boronic acids. acs.org The ratio of the organic solvent to water can also be a critical factor to optimize. hes-so.ch In some cases, anhydrous conditions are preferred, especially when dealing with substrates that are sensitive to hydrolysis or when using specific boronic esters. nih.govresearchgate.net The development of greener, biodegradable solvents is also an area of active research to reduce the environmental impact of these reactions. diva-portal.org
Temperature Effects on Reaction Yields and Selectivity
Temperature is a key variable that directly influences the rate of the catalytic reaction. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as the protodeboronation of the heteroaryl boronic acid. researchgate.netresearchgate.net this compound and its esters are known to be susceptible to deboronation at high temperatures, which can lead to lower yields. researchgate.net
The ideal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the starting materials. The development of highly active catalyst systems, such as those based on SPhos and XPhos ligands, has been instrumental in allowing these reactions to be performed at significantly lower temperatures. nih.govacs.org Many couplings involving this compound can now be conducted at room temperature or slightly elevated temperatures (e.g., 40-65 °C), which minimizes decomposition and improves product yields. acs.orgcdnsciencepub.com However, for particularly challenging or sterically hindered substrates, higher temperatures may still be necessary to drive the reaction to completion. nih.gov
Strategies for Reaction Time Minimization
Reducing reaction times is crucial for improving the efficiency and throughput of synthetic processes. Several strategies have been developed to minimize the duration of Suzuki-Miyaura couplings with this compound.
Microwave-assisted synthesis has also emerged as a powerful technique for dramatically reducing reaction times. researchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate the reaction rates significantly, often allowing couplings to be completed in minutes rather than hours. researchgate.net
Another strategy involves the use of additives that can enhance reaction rates. For example, trimethyl borate has been shown to accelerate refractory heteroaryl-heteroaryl couplings by promoting the solubilization of boronate complexes and preventing catalyst poisoning. nih.gov This approach has led to a greater than 10-fold decrease in reaction time in some cases. nih.gov Careful optimization of all reaction parameters—catalyst, ligand, base, solvent, and temperature—is ultimately the key to achieving minimal reaction times. ntnu.no
Substrate Scope and Reactivity Profiling
The Suzuki-Miyaura coupling reaction utilizing this compound has been shown to be a versatile method, compatible with a wide range of coupling partners. The scope includes various aryl and heteroaryl halides (bromides and chlorides) and triflates, demonstrating broad functional group tolerance. nih.govacs.orgresearchgate.netnih.gov
The reactivity of the electrophilic partner generally follows the order I > Br > OTf >> Cl, although modern catalysts have made the coupling of aryl chlorides much more feasible, even at room temperature. nih.govacs.org this compound and its derivatives can be successfully coupled with a diverse array of aromatic and heteroaromatic systems. This includes electron-rich, electron-poor, and sterically hindered aryl halides. acs.org
The reaction is also effective for constructing complex bi- and poly-heteroaromatic structures, which are important motifs in materials science and pharmaceuticals. nih.govnih.gov For example, this compound can be coupled with various halogenated heterocycles such as pyrazoles, benzoxindoles, and pyrimidines. acs.orgnih.gov The use of boronic esters, such as pinacol esters, or potassium heteroaryltrifluoroborates can sometimes be advantageous, as these derivatives can exhibit enhanced stability compared to the free boronic acid, mitigating issues with protodeboronation. nih.govresearchgate.net
The tables below summarize the scope of the Suzuki-Miyaura coupling involving this compound and its derivatives with various coupling partners under optimized conditions.
Table 1: Coupling of this compound with Various (Hetero)aryl Halides Reaction conditions typically involve a Pd catalyst, a phosphine ligand, a base, and a solvent system at a specified temperature.
| Thiophene Boronic Acid Derivative | Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | 4-Chlorotoluene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 94 | acs.org |
| This compound | 2-Bromopyridine | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 97 | acs.org |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 96 | acs.org |
| This compound | 2-Chloroacetanilide | XPhos Precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 h | 95 | acs.org |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | - | 95 | nih.gov |
| This compound pinacol ester | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89 | cdnsciencepub.comnih.gov |
Coupling with Various Aryl and Heteroaryl Halides
This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides. acs.orgresearchgate.net Efficient protocols have been developed for the coupling of this compound with both aryl chlorides and bromides, which are often more readily available and cost-effective than their iodide counterparts. acs.orgsemanticscholar.org
Successful couplings have been reported with a variety of (hetero)aryl chlorides in aqueous n-butanol, achieving near-quantitative yields with low catalyst loading. acs.org For instance, the reaction of this compound with various aryl and heteroaryl bromides has been effectively catalyzed by a tetraphosphine/palladium system. researchgate.net The synthesis of 2-arylthiophenes has been achieved through the coupling of this compound with aryl bromides. researchgate.net Furthermore, regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been accomplished via the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. nih.gov
The coupling is not limited to simple monocyclic arenes. The reaction has been successfully applied to more complex systems, including the synthesis of 1,2-di(thiophen-2-yl)benzene from the reaction of 2-(2-bromoaryl)thiophene with 2-thienylboronic acid. rsc.org Additionally, heterocyclic boronic acids like 3-thienylboronic acid have been used to synthesize o-tetraaryls, although sometimes in moderate yields. acs.org
The following table summarizes selected examples of Suzuki-Miyaura coupling reactions involving this compound with various halides.
| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Chlorides | Pd(OAc)2/Phosphine | K3PO4 | aq. n-Butanol | ~95-99 | acs.org |
| Aryl Bromides | [PdCl(C3H5)]2/Tetraphosphine | K3PO4 | Dioxane | Good | researchgate.net |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 25-76 | nih.gov |
| 2-(2-Bromoaryl)thiophene | Pd catalyst | K2CO3 | Not specified | Not specified | rsc.org |
| 3-Thienylboronic acid | Not specified | Not specified | Not specified | 45 | acs.org |
Impact of Electron-Rich and Electron-Deficient Substituents
The electronic nature of the substituents on the aryl halide coupling partner can significantly influence the efficiency of the Suzuki-Miyaura reaction with this compound. Generally, electron-withdrawing groups on the aryl halide facilitate the rate-limiting oxidative addition step, leading to faster and more efficient reactions. researchgate.net Conversely, electron-donating groups on the aryl halide can slow down this step.
In the case of the boronic acid partner, electron-donating groups on the aryl boronic acid are reported to enhance the reaction rate. researchgate.net However, the reactivity of the boronic acid is also dependent on its Lewis acidity, with electron-withdrawing substituents increasing this acidity and thus the rate of transmetalation. libretexts.org
Studies on the selective Suzuki coupling of 2-bromo-5-chlorothiophene with various aryl boronic acids have shown that the yields can be sensitive to both electron-donating and electron-withdrawing substituents on the boronic acid. semanticscholar.org For example, coupling reactions with aryl boronic acids bearing electron-donating groups like 4-Me and 4-MeO, as well as those with electron-withdrawing groups like 4-Cl, 3-Cl,4-F, and 3,4-dichloro, have all been successfully carried out. semanticscholar.org
The table below illustrates the impact of substituents on the yield of Suzuki coupling reactions.
| Substituent on Aryl Boronic Acid | Yield (%) | Reference |
| 4-Me (electron-donating) | Good | semanticscholar.org |
| 4-MeO (electron-donating) | Good | semanticscholar.org |
| 4-Cl (electron-withdrawing) | Moderate to Good | semanticscholar.org |
| 3-Cl, 4-F (electron-withdrawing) | Moderate to Good | semanticscholar.org |
| 3,5-dimethyl (electron-donating) | Good | semanticscholar.org |
| 3,4-dichloro (electron-withdrawing) | Moderate to Good | semanticscholar.org |
Reactivity of this compound Pinacol Esters
This compound pinacol ester is a commonly used derivative in Suzuki-Miyaura coupling reactions. pubcompare.airesearchgate.net The pinacol ester group generally enhances the stability of the boronic acid, making it less prone to side reactions like protodeboronation. pubcompare.ai However, boronic esters are generally considered less reactive than their corresponding boronic acids due to the reduced Lewis acidity of the boron center. researchgate.netrsc.org
The reactivity of this compound pinacol ester can be influenced by reaction conditions. For instance, in the coupling with PyFluor, the presence of water was found to increase the reaction efficiency, likely by hydrolyzing the boronic ester to the more reactive boronic acid in situ. nih.govclaremont.edu Studies have shown that the boronic acid is more reactive and leads to effective couplings at lower temperatures compared to the pinacol ester. nih.govcdnsciencepub.com
Despite their lower intrinsic reactivity, this compound pinacol esters are valuable reagents, particularly in reactions where the corresponding boronic acid is unstable. nih.gov They have been successfully employed in the synthesis of high molecular weight thiophene-containing conjugated polymers through Suzuki polycondensation. researchgate.net However, deboronation of the pinacol ester can be a challenge at high temperatures. researchgate.net
The following table compares the reactivity of this compound and its pinacol ester under specific conditions.
| Boron Reagent | Temperature (°C) | Water Content | Yield (%) | Reference |
| This compound pinacol ester | 100 | 20% in dioxane | 74 | nih.govresearchgate.net |
| This compound | 65 | 20% in dioxane | ~70 | nih.govresearchgate.net |
| This compound pinacol ester | 100 | "dry" dioxane | ~40 | nih.govresearchgate.net |
| This compound | 100 | "dry" dioxane | ~50 | nih.govresearchgate.net |
Synthesis of Hindered Heterobiaryls and Site-Selective Coupling Products
The synthesis of sterically hindered heterobiaryls using this compound presents a significant challenge in Suzuki-Miyaura coupling. However, the use of bulky phosphine ligands can facilitate the coupling of sterically hindered substrates. researchgate.net For example, a catalyst system with a bulky thiophene-containing phosphorous ligand has shown high efficiency in the coupling of thiophene-2-boronic ester with hindered aryl halides. researchgate.net
Site-selective coupling is another important aspect, particularly when dealing with substrates containing multiple reactive sites. The Suzuki-Miyaura reaction generally favors the coupling at the more reactive C-Br bond over a C-Cl bond. semanticscholar.org This selectivity has been exploited in the synthesis of mono-substituted thiophenes from 2-bromo-5-chlorothiophene. semanticscholar.org
Furthermore, regioselective synthesis can be achieved by controlling the reaction conditions. For example, the palladium-catalyzed 1,4-migration associated with direct arylation allows for the β-heteroarylation of 2-arylthiophenes, while the standard Suzuki coupling of the same starting material leads to 1,2-diheteroaryl-substituted benzene (B151609) derivatives. rsc.org The regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has also been reported, where the Suzuki coupling occurs selectively at the 5-position of the thiophene ring. nih.gov
A study on the oxidative coupling of 3-substituted thiophenes with arylboronic acids demonstrated regioselective functionalization at the C4 position. acs.org
Cross-Coupling with Activated Fluorine Sources (e.g., PyFluor)
Recent advancements in cross-coupling reactions have expanded the scope of electrophilic partners beyond traditional halides. Pyridine-2-sulfonyl fluoride (PyFluor) has emerged as a viable coupling partner for this compound and its pinacol ester in Suzuki-Miyaura reactions to generate 2-arylpyridines. nih.govclaremont.educdnsciencepub.comresearchgate.netcdnsciencepub.com
The reaction can be performed using Pd(dppf)Cl₂ as a catalyst at temperatures between 65 and 100 °C. nih.govresearchgate.net Interestingly, the presence of water and oxygen is tolerated, and in some cases, water can enhance the reaction yield, particularly when using the pinacol ester, by facilitating its hydrolysis to the more reactive boronic acid. nih.govclaremont.educdnsciencepub.com The yields of these reactions are generally modest to good and are dependent on the specific reaction conditions and the nature of the boronic acid or ester. nih.govresearchgate.netcdnsciencepub.com
The table below summarizes the results of the cross-coupling of this compound and its pinacol ester with PyFluor.
| Boron Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound pinacol ester | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 74 | researchgate.net |
| This compound | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 52 | researchgate.net |
| This compound | Pd(dppf)Cl₂ | Dioxane | 100 | 89* | cdnsciencepub.com |
| This compound pinacol ester | Pd(dppf)Cl₂ | Dioxane | 100 | 39 | nih.gov |
*Reaction performed with three equivalents of boronic acid. cdnsciencepub.com
Addressing Challenges in Suzuki-Miyaura Coupling
Protodeboronation: Mechanisms and Mitigation Strategies
Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process reduces the concentration of the active boronic acid, leading to lower yields of the desired cross-coupled product. wikipedia.org Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically employed in Suzuki-Miyaura reactions. researchgate.netnih.gov
Mechanisms: Protodeboronation can proceed through several mechanisms depending on the reaction conditions, particularly the pH. wikipedia.org
Acid-promoted protodeboronation: This can occur in acidic media, and has been observed for various arylboronic acids, including those with electron-donating and electron-withdrawing groups. researchgate.netrsc.org A study on 5-formyl-2-thiopheneboronic acid revealed an unexpected protodeboronation reaction during an attempted Knoevenagel condensation in the presence of an acid. rsc.org
Base-catalyzed protodeboronation: This is a more common issue in Suzuki coupling. The mechanism can involve the formation of a boronate species, which then reacts with a proton source like water. wikipedia.org For thienylboronic acids, protodeboronation is reported to be most rapid at a pH greater than 10. researchgate.net Kinetic studies have identified different mechanistic regimes, including unimolecular heterolysis of the boronate and concerted ipso-protonation/C-B cleavage. strath.ac.uk
Mitigation Strategies: Several strategies have been developed to minimize protodeboronation in Suzuki-Miyaura couplings involving this compound and its derivatives.
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can protect the C-B bond from premature cleavage. wikipedia.orgnih.gov These esters can act as "slow release" sources of the boronic acid under the reaction conditions. wikipedia.orgnih.gov
Catalyst and Ligand Design: The use of highly active catalysts and appropriate ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction. ntnu.no For example, XPhos precatalysts have proven effective for the coupling of (5-formylthiophen-2-yl)boronic acid. ntnu.no
Reaction Condition Optimization: Careful optimization of reaction parameters such as base, solvent, and temperature is crucial. ntnu.noreddit.com For instance, using cesium fluoride (CsF) in isopropanol (B130326) has been shown to minimize protodeboronation in the coupling of heteroaryl boronic acids with vinyl chlorides. rsc.org The choice of a weaker base or anhydrous conditions can also be beneficial. reddit.comresearchgate.net
Use of Alternative Coupling Partners: In some cases, using aryltrifluoroborates can reduce the extent of protodeboronation. libretexts.org
Homocoupling Side Reactions and Control Measures
In the context of Suzuki-Miyaura cross-coupling reactions, a significant side reaction is the homocoupling of the boronic acid reagent. For this compound, this results in the formation of 2,2'-bithiophene (B32781). This undesired reaction is often mediated by the palladium catalyst. Several strategies can be employed to suppress this homocoupling. One key factor is the exclusion of oxygen, as its presence can promote the formation of palladium(II) species that facilitate homocoupling. researchgate.net Therefore, maintaining an inert atmosphere, for instance by using a nitrogen sparge, is a crucial control measure. researchgate.net
The choice of catalyst, base, solvent, and temperature also plays a vital role. ntnu.no Highly active catalysts can promote the desired cross-coupling over homocoupling. ntnu.no Additionally, the addition of mild reducing agents, such as potassium formate, can help minimize the concentration of Pd(II) species responsible for the homocoupling side reaction. researchgate.net Careful optimization of the reaction medium for each specific coupling pair is often necessary to maximize the yield of the desired cross-coupled product and minimize the formation of homocoupling byproducts. ntnu.no
Utilization of Protected Boronic Acids (e.g., MIDA Boronates) for Enhanced Stability and Slow-Release Mechanisms
This compound, like many other heterocyclic boronic acids, can be unstable, limiting its benchtop storage and efficiency in cross-coupling reactions. nih.govresearchgate.net To address this, this compound can be converted into its N-methyliminodiacetic acid (MIDA) boronate ester. These MIDA boronates are notably stable, crystalline solids that are compatible with a wide range of synthetic reagents and can be purified by silica (B1680970) gel chromatography. nih.govsigmaaldrich.comnih.govrsc.org
A key advantage of using MIDA boronates is their ability to participate in a "slow-release" of the boronic acid under specific reaction conditions. nih.govsigmaaldrich.com While stable under anhydrous conditions, the MIDA group can be hydrolyzed using aqueous bases like sodium hydroxide or potassium phosphate, regenerating the active boronic acid in situ. nih.govsigmaaldrich.com This slow release maintains a low concentration of the unstable boronic acid throughout the reaction, which can be beneficial in several ways. It minimizes degradation pathways such as protodeboronation and homocoupling, which are often accelerated by heat and the presence of a base and palladium catalyst. nih.govsigmaaldrich.com This strategy has proven highly effective for challenging cross-couplings, including those involving unstable boronic acids and less reactive aryl chlorides. nih.gov The rate of release can be tuned by adjusting the temperature, allowing for controlled generation of the boronic acid over several hours. nih.gov
Other Transition Metal-Catalyzed Cross-Coupling Reactions
Liebeskind-Srogl Reactions: Palladium-Catalyzed, Copper-Mediated Thiol Ester-Boronic Acid Coupling
The Liebeskind-Srogl reaction is a carbon-carbon bond-forming reaction that couples a thiol ester with a boronic acid, such as this compound. wikipedia.orgresearchgate.net This cross-coupling reaction is catalyzed by palladium(0) and mediated by a stoichiometric amount of a copper(I) salt, most notably copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgorganic-chemistry.orgnih.gov It provides a general method for the synthesis of ketones under neutral, "baseless" conditions, which is a significant advantage when working with base-sensitive substrates. researchgate.netorganic-chemistry.org The reaction is applicable to a wide array of thiol esters and boronic acids. wikipedia.orgorganic-chemistry.org
Baseless Reaction Conditions and Mechanism (e.g., Cu(I)-Thiophene-2-carboxylate)
A defining feature of the first-generation Liebeskind-Srogl reaction is its ability to proceed under neutral conditions, avoiding the need for an external base. organic-chemistry.org This is facilitated by the copper(I) carboxylate co-catalyst. The proposed mechanism involves the copper(I) salt playing a dual role. nih.gov First, the thiophilic copper(I) coordinates to the sulfur atom of the thiol ester, activating the carbon-sulfur bond towards oxidative addition by the palladium(0) catalyst. nih.govyoutube.com
Following oxidative addition of the Pd(0) into the C–S bond, a transmetalation step occurs. youtube.com In this step, the organic group from the boronic acid (in this case, the thienyl group) is transferred to the palladium center. The copper(I) carboxylate is believed to facilitate this step, which culminates in the formation of a thienyl-palladium intermediate. organic-chemistry.orgnih.gov Subsequent reductive elimination from this intermediate yields the final ketone product and regenerates the palladium(0) catalyst, completing the catalytic cycle. youtube.com The use of copper(I) thiophene-2-carboxylate is crucial, as other copper salts like copper halides have been shown to be ineffective. organic-chemistry.org
Copper-Catalyzed Nitration Reactions
This compound can undergo ipso-nitration, where the boronic acid group is replaced by a nitro group. This transformation can be achieved using copper catalysts under mild conditions. sigmaaldrich.comresearchgate.net For instance, the reaction of aryl boronic acids with nitrite (B80452) salts in the presence of a copper catalyst provides a method for synthesizing nitroarenes. researchgate.net While the specific conditions for this compound can vary, copper-catalyzed protocols offer an alternative to traditional nitration methods that often require harsh acidic conditions.
Ferric Perchlorate-Promoted Transformations (e.g., Fullerene Derivatization)
Ferric perchlorate (B79767) (Fe(ClO₄)₃) has been utilized to promote the reaction of researchgate.netfullerene with various substrates, including boronic esters. sigmaaldrich.com This methodology can be applied to the derivatization of fullerenes with thiophene moieties. The reaction of fullerene with boronic esters in the presence of ferric perchlorate can lead to the formation of fullerenyl boronic esters. sigmaaldrich.com This highlights a specific application of this compound derivatives in the functionalization of carbon-rich nanomaterials.
Catalytic Cross Coupling Reactions Involving Thiophene 2 Boronic Acid
Oxidative Homocoupling Reactions
The oxidative homocoupling of thiophene-2-boronic acid represents a significant synthetic route to 2,2'-bithiophene (B32781), a valuable building block in materials science. This transformation involves the formation of a carbon-carbon bond between two molecules of this compound, typically in the presence of a metal catalyst and an oxidant. Various catalytic systems have been developed to facilitate this reaction, with a notable example being the use of a copper(II)-vitamin C complex.
An environmentally conscious and efficient method for the oxidative homocoupling of aryl boronic acids, including this compound, utilizes a photocatalytic system composed of a copper(II)-vitamin C complex immobilized on titanium dioxide nanoparticles (TiO2–AA–Cu(II)). rsc.org This heterogeneous catalyst operates under mild and sustainable conditions, employing visible light irradiation at ambient temperature in the absence of a base. rsc.orgrsc.org
The reaction proceeds effectively in the air, highlighting its operational simplicity. rsc.org In this process, the this compound undergoes homocoupling to produce 2,2'-bithiophene. Research has demonstrated that under optimal conditions, which include using the TiO2–AA–Cu(II) catalyst in tetrahydrofuran (B95107) (THF) as the solvent, the homocoupling of this compound can be achieved. rsc.org
Detailed studies into the electronic effects of various substituents on aryl boronic acids have shown that electron-rich and electron-neutral substrates tend to provide higher yields compared to their electron-deficient counterparts. rsc.org For heteroaryl boronic acids like this compound, the reaction proceeds to afford the corresponding symmetrical biaryl. rsc.org Specifically, the photocatalytic homocoupling of this compound using the TiO2–AA–Cu(II) catalyst resulted in a 55% yield of 2,2'-bithiophene after 120 minutes of reaction time. rsc.org The reusability of the catalyst has also been demonstrated, maintaining its activity for at least six cycles. rsc.org
Table 1: Research Findings for the Oxidative Homocoupling of this compound
C H Activation and Direct Arylation Strategies
Palladium-Catalyzed Oxidative C-H Arylation of Thiophenes and Related Heteroarenes
Palladium-catalyzed oxidative C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. lookchem.com This approach enables the direct formation of carbon-carbon bonds between C-H bonds of (hetero)arenes and arylboronic acids. lookchem.com Research has demonstrated the successful palladium-catalyzed oxidative C-H arylation of thiophenes embedded within other heterocyclic systems using aryl boronic acids. rsc.org This methodology has shown high selectivity for the C5-position of the thiophene (B33073) ring, providing a rapid route to 2,5-disubstituted thiophenes. rsc.org Furan (B31954) analogs have been observed to exhibit similar reactivity and selectivity under these conditions. rsc.org
The direct arylation of electron-rich heterocycles such as indole, pyrrole, and benzofuran (B130515) with various arylboronic acids can be achieved under mild conditions, utilizing dioxygen as the terminal oxidant in an acidic medium. lookchem.com The selectivity of this reaction appears to be governed by the electronic properties of the arene substrates, and the process does not necessitate the presence of directing groups. lookchem.com Notably, the homocoupling of boronic acids, a common side reaction, is significantly inhibited under these optimized conditions. deepdyve.com
In the context of thiophenes and related heteroarenes, palladium catalysis has been instrumental. For instance, the oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids has been achieved through palladium catalysis. nih.gov This method is particularly significant as it enables the otherwise challenging C4-selective C-H arylation. nih.gov
A proposed mechanism for the Pd(II)-catalyzed oxidative cross-coupling involves the initial C-H activation of the heteroarene, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated product and a Pd(0) species. The Pd(0) is then reoxidized to the active Pd(II) catalyst to complete the catalytic cycle. nih.govacs.org
Table 1: Palladium-Catalyzed Oxidative C-H Arylation of Heterocycle-Embedded Thiophenes This table is representative and compiled from findings in the cited research.
| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst System | Oxidant | Selectivity | Yield | Reference |
| 1 | 2-(Pyrazol-1-yl)thiophene | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃/Benzoquinone | C5-selective | High | rsc.org |
| 2 | 2-(Imidazol-1-yl)thiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Ag₂CO₃/Benzoquinone | C5-selective | High | rsc.org |
| 3 | Thiophene | Phenylboronic acid | PdCl₂/P[OCH(CF₃)₂]₃ | Ag₂CO₃ | C4-selective | High | nih.govresearchgate.net |
| 4 | 1,2,3-1H-triazole | Phenylboronic acid | Pd(OAc)₂ | O₂ | N/A | Good | lookchem.com |
| 5 | Pentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ | O₂ | N/A | Good | lookchem.com |
Regioselective C-H Activation on Thiophene Ring Systems (C2 and C3 Positions)
The control of regioselectivity in the C-H activation of thiophene rings is a significant challenge due to the presence of multiple C-H bonds with similar reactivities. mdpi.com However, significant progress has been made in developing catalytic systems that can selectively functionalize either the C2 or C3 position of the thiophene nucleus.
Direct C-H arylation of thiophenes has been achieved with high regioselectivity. For instance, a palladium-catalyzed methodology has been developed for the β-arylation (C3/C4) of thiophenes with iodoarenes, where a specific phosphite (B83602) ligand was crucial for achieving high selectivity. acs.org This has been extended to include arylboronic acids and other aryl sources. acs.org Kinetic studies have provided evidence for a Heck-type pathway in these transformations. acs.org
The ability to switch the site of C-H activation is a powerful tool for generating molecular diversity. By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, allowing for the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov This sequential functionalization has been successfully performed in water, with surfactants enhancing yield and mass recovery. nih.gov
In some cases, a palladium-catalyzed 1,4-migration associated with direct arylation can be employed to achieve functionalization at the β-position of thiophenes. rsc.org This contrasts with traditional Suzuki coupling reactions of heteroarylboronic acids with thiophenes bearing a 2-halobenzene substituent, which typically yield 1,2-diheteroarylated benzene (B151609) derivatives. rsc.org This regiodivergent approach highlights the tunability of palladium catalysis. rsc.org
The regioselective C-H activation of thiophene rings has been successfully applied to the synthesis of fused heterocyclic systems of significant interest in materials science and medicinal chemistry, such as thienopyridines, thienopyrimidines, and thienopyrazines. mdpi.comresearchgate.net
A practical one-pot, two-step procedure for the preparation of diverse thieno[3,2-d]pyrimidines has been developed, which proceeds via C-H activation at the C2 position of a thiophene precursor. mdpi.com This methodology offers an efficient alternative to conventional synthetic methods. mdpi.com Furthermore, the C-H activation of the thiophene C3 position has also been achieved and can be selective, with the optimized conditions being applicable to the synthesis of thienopyridines and thienopyrazines as well. mdpi.com
While direct arylation with arylboronic acids on certain thieno-derivative substrates has been met with challenges, alternative strategies using aryl bromides have proven successful. mdpi.com The synthesis of various thieno[2,3-b]pyridines and thieno[2,3-b]pyrazines has been accomplished through Suzuki cross-coupling of the corresponding bromo-derivatives with (hetero)arylboronic acids. researchgate.net
The development of synthetic routes to thieno[2,3-d]pyrimidines is of particular interest due to their potential biological activities. nih.gov New series of these compounds have been synthesized and evaluated for their cytotoxic and kinase inhibitory activities. nih.gov Similarly, various thieno[2,3-b]pyridine (B153569) derivatives have been synthesized through methods involving the cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.netresearchgate.net The synthesis of thieno[2,3-c]pyridines has also been achieved via a metal-free, three-step method starting from 2-acetylthiophene. nih.gov
C-H Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids
A novel palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, providing an efficient route to C2-arylated benzo[b]thiophene 1,1-dioxides. nih.govacs.org This reaction proceeds via a direct C-H bond activation at the C2-position, followed by a Pd(II)-catalyzed arylation. nih.govacs.org The transformation exhibits high C2 selectivity, a good substrate scope, and tolerance of a broad range of functional groups. nih.govacs.org
The resulting C2-arylated products have been shown to possess significant photoluminescence properties, suggesting potential applications in the field of aggregation-induced emission (AIE). nih.govacs.org This methodology allows for the rapid construction of thiophene 1,1-dioxide-arene-type π-conjugated frameworks. nih.govacs.org
The reaction conditions have been optimized, with a system comprising Pd(OAc)₂, Cu(OAc)₂ as the reoxidant, and pyridine in a solvent such as DMSO proving effective. nih.gov A plausible mechanism involves the formation of a cyclopalladium intermediate via C-H activation of the benzo[b]thiophene 1,1-dioxide. nih.govacs.org Transmetalation with a triphenylboroxine pyridine complex, formed from the arylboronic acid and pyridine, followed by reductive elimination, affords the desired product and regenerates the active Pd(II) catalyst. nih.govacs.org
Table 2: C2-Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids This table is representative and compiled from findings in the cited research.
| Entry | Benzo[b]thiophene 1,1-Dioxide Substrate | Arylboronic Acid | Catalyst System | Yield | Reference |
| 1 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 81% | nih.gov |
| 2 | Benzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 85% | nih.gov |
| 3 | Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 83% | nih.gov |
| 4 | 5-Methylbenzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 83% | nih.gov |
| 5 | 3-Phenylbenzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 72% | acs.org |
Asymmetric C-H Arylation Reactions with Thiophene-2-boronic Acid
Asymmetric C-H activation is a frontier in organic synthesis, aiming to create chiral molecules with high enantioselectivity. The development of catalytic asymmetric aryl transfer reactions to aldehydes using boronic acids as the aryl source is a significant step in this direction, leading to the formation of chiral diaryl methanols, which are important intermediates for biologically active compounds. nih.gov
A flexible method for the catalyzed asymmetric synthesis of these compounds from readily available starting materials has been described. nih.gov A key feature of this methodology is that a single planar-chiral ferrocene (B1249389) catalyst can produce both enantiomers of the product simply by selecting the appropriate combination of arylboronic acid or aldehyde as the aryl donor and acceptor, respectively. nih.gov This process yields a broad range of products with excellent enantioselectivities. nih.gov
While the direct application of this compound in a widely established asymmetric C-H arylation reaction is not explicitly detailed in the provided context, the principles of using chiral ligands and catalysts to induce enantioselectivity in C-H functionalization are well-established. For instance, a palladium-catalyzed atroposelective C-H vinylation has been achieved using a chiral transient directing group, demonstrating the potential for creating axial chirality. acs.org The extension of such methodologies to include this compound as a coupling partner would be a logical progression in the field, enabling the synthesis of chiral thiophene-containing biaryls.
Catalytic C-H Alumination of Thiophenes: Theoretical and Experimental Investigations
A computational model for the palladium-catalyzed C-H functionalization of thiophenes with aluminum hydride reagents has been developed and validated by experimental data. researchgate.netacs.orgutuvolter.fi This model predicts that metalation should occur exclusively at the 2-position of the thiophene ring. researchgate.netutuvolter.firesearchgate.net
Theoretical calculations suggest that the resulting thiophene-derived organoaluminum compounds are both kinetically and thermodynamically stable with respect to ring-opening, a phenomenon observed in related 2-metalated furans. researchgate.netacs.orgutuvolter.fi This prediction is supported by experimental findings, where selective C-H alumination of thiophene, 2-methylthiophene (B1210033), 2-methoxythiophene, and benzothiophene (B83047) was achieved using [Pd(PCy₃)₂] as a catalyst at loadings as low as 0.02 mol%. researchgate.netacs.orgutuvolter.fi Even under forcing conditions (200 °C), no evidence of a ring-opening event was observed. researchgate.netutuvolter.fi
The difference in reactivity between furan and thiophene systems is rationalized by the stabilization of a key intermediate and transition state in the furan ring-opening pathway through a strong dative O-Al interaction, which is absent in the thiophene system. researchgate.netutuvolter.fi
The C-H alumination for both 2-methylthiophene and 2-methylfuran (B129897) is energetically feasible and can be driven towards product formation by the removal of H₂. acs.org For 2-methylthiophene, the C-H activation product is the more stable species. acs.org
Table 3: Palladium-Catalyzed C-H Alumination of Thiophenes This table is representative and compiled from findings in the cited research.
| Entry | Thiophene Substrate | Catalyst | In Situ Yield | Reference |
| 1 | Thiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |
| 2 | 2-Methylthiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |
| 3 | 2-Methoxythiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |
| 4 | Benzothiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |
Computational and Theoretical Studies on Thiophene 2 Boronic Acid
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for modeling the properties of thiophene-2-boronic acid and its derivatives at the atomic level.
Analysis of Molecular Geometry and Conformational Isomers (Bond Lengths, Bond Angles, Dihedral Angles)
Computational studies have meticulously characterized the molecular structure of this compound, including bond lengths, bond angles, and dihedral angles. These calculations have been performed on various conformational isomers to determine their relative stabilities. dergipark.org.tr
One study investigated four possible isomers arising from the rotation around the C-B and B-O bonds. dergipark.org.tr The calculated structural parameters, such as bond lengths and angles, were found to be in close agreement with experimental data, with error margins typically between 0.45% and 1.6% for bond lengths and 0.49% and 5.52% for bond angles. dergipark.org.tr This level of accuracy validates the computational models used.
Table 1: Comparison of Calculated and Experimental Bond Lengths for this compound Isomers
| Bond | Calculated (Average) (Å) | Experimental (Å) | % Error |
| O1-B1 | 1.372 | 1.378 | -0.454 |
| B1-C1 | 1.557 | 1.568 | -0.717 |
| C1-S1 | 1.751 | 1.723 | 1.611 |
| S1-C4 | 1.728 | 1.712 | 0.935 |
| C4-C3 | 1.371 | 1.360 | 0.772 |
| C2-C1 | 1.379 | 1.369 | 0.730 |
Data sourced from a DFT study using the B3LYP functional and 6-31G basis set. dergipark.org.tr Note: The specific atoms are numbered according to the source's convention.*
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps and Distribution)
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com
DFT calculations have been employed to determine the HOMO and LUMO energies and their distribution across the molecule. dergipark.org.trmdpi.com For instance, in a study of thiophene-based pyrazole (B372694) amides derived from this compound, the HOMO-LUMO gap was used to predict the chemical reactivity of the synthesized compounds. semanticscholar.org Generally, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com
In one computational analysis of this compound isomers, the TC (trans-cis) conformer was found to be the most stable. dergipark.org.tr The HOMO-LUMO energy gap for this isomer provides insight into its electronic transitions. dergipark.org.tr The distribution of these orbitals reveals that the electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. dergipark.org.tr
Table 2: Calculated HOMO, LUMO, and Energy Gap for the Most Stable Conformer of this compound
| Orbital | Energy (kcal/mol) |
| HOMO | -9.28 |
| LUMO | -1.74 |
| Energy Gap (ΔE) | 7.54 |
Data sourced from a DFT study at the B3LYP/6-31G level of theory. dergipark.org.tr*
Basis Set Selection and Exchange-Correlation Functionals in DFT Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Various combinations have been utilized in studies of this compound and its derivatives to achieve a balance between computational cost and accuracy.
Commonly used exchange-correlation functionals include B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) and PBE0. dergipark.org.trsemanticscholar.orgrsc.org For basis sets, the Pople-style basis sets, such as 6-31G* and 6-311+G(2d,p), and correlation-consistent basis sets like cc-pVDZ are frequently employed. dergipark.org.trrsc.orgmdpi.comscience.gov
For example, a study on thiophene-based pyrazole amides utilized the PBE0-D3BJ/def2-TZVP level of theory for geometry optimization and the calculation of NMR data. semanticscholar.org Another investigation into the structural properties of this compound isomers employed the B3LYP functional with the 6-31G* basis set. dergipark.org.tr The selection of a larger basis set, like def2-TZVP, generally leads to more accurate results compared to smaller ones. nih.gov
Prediction of Reactivity, Stability, and Reaction Pathways
Computational studies have been instrumental in predicting the reactivity and stability of this compound and its derivatives. Boronic acids, in general, can be unstable, and their conversion to more stable esters, such as MIDA boronates, has been a significant advancement. digitellinc.comnih.gov DFT calculations can help understand the factors governing this stability. researchgate.net
The reactivity of this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a major focus. semanticscholar.org Computational models can predict the favorability of these reactions. For instance, it has been observed that electron-rich boronic acids tend to give higher yields in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org Furthermore, computational methods can be used to explore potential reaction pathways, such as C-H alumination or ring-opening reactions, providing insights into the mechanistic details of these transformations.
Correlation of Computational Results with Experimental Spectroscopic and Crystallographic Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational results have been successfully correlated with experimental data from techniques like X-ray diffraction and various spectroscopic methods.
As mentioned earlier, calculated bond lengths and angles for this compound show good agreement with experimental values obtained from X-ray crystallography. dergipark.org.tr Similarly, computed NMR chemical shifts for derivatives of this compound have shown significant agreement with experimental NMR results. semanticscholar.org This correlation between theory and experiment provides confidence in the predictive power of the computational models.
Spectroscopic Property Predictions (e.g., UV-Vis Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.org This technique has been applied to thiophene (B33073) derivatives to understand their optical properties.
By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. These predictions can be correlated with experimentally measured spectra. nii.ac.jp For instance, studies on thiophene-containing polymers have used DFT and TD-DFT to model their UV-Vis spectra, showing strong correlation with experimental data. science.gov This predictive capability is crucial for the design of new materials with specific optical properties, such as those used in organic electronics. researchgate.netmdpi.com
Electrochemical Properties and Computational Correlations (e.g., Cyclic Voltammetry)
This compound is a fundamental building block in the synthesis of electroactive materials, particularly π-conjugated oligomers and polymers used in organic electronics. While the electrochemical properties of the monomer itself are not extensively detailed in isolation, its profound influence on the redox behavior of the resulting materials is a subject of significant research. The primary method for investigating these properties is cyclic voltammetry (CV), which, when correlated with computational studies like Density Functional Theory (DFT), provides deep insights into the electronic structure of materials derived from it.
Research Findings
The electrochemical behavior of materials synthesized using this compound is largely dictated by the final conjugated structure. Thiophene units are known for their low oxidation potentials, which can be modulated by copolymerizing them with various electron-donating or -accepting monomers to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. cdnsciencepub.com
Studies on derivatives showcase the role of the thiophene moiety. For instance, in donor-π-acceptor (D–π–A) chromophores where thiophene acts as part of the π-linker, cyclic voltammetry reveals distinct oxidation and reduction peaks. rsc.org The onset potentials from these measurements are crucial for calculating the HOMO and LUMO energy levels. rsc.org For example, the HOMO and LUMO energies can be estimated from the onset oxidation (E_onset,ox_) and reduction (E_onset,red_) potentials, often referenced against the ferrocenium/ferrocene (B1249389) (Fc+/Fc) redox couple. rsc.org
Computational DFT calculations are frequently employed to complement experimental CV data. These theoretical models calculate the HOMO-LUMO energy gaps (ΔE), which are often in good agreement with values derived from electrochemistry and UV-vis spectroscopy. researchgate.netnih.gov This correlation is vital for the rational design of new materials with specific electronic properties. um.edu.my For example, in a series of thiophene-coumarin derivatives, DFT calculations of molecular orbitals were shown to correlate well with experimental electrochemical data. nih.gov
The electrochemical properties of polymers derived from thiophene boronic acids have also been investigated. In a study of poly-3-thienylboronic acid (a polymer from a positional isomer of this compound), cyclic voltammetry showed that the polymer film was electroactive, with a redox potential of 0.82 V, which is comparable to that of unsubstituted polythiophene (0.78 V). d-nb.info This indicates that the boronic acid group does not significantly alter the fundamental redox activity of the polythiophene backbone. d-nb.info The ability of the boronic acid moiety to interact with diols also opens avenues for its use in chemosensors, where binding events can be transduced into electrochemical signals.
Data Tables
The following table summarizes the electrochemical data for a polymer derived from a thiophene boronic acid isomer and related compounds, illustrating the influence of the thiophene backbone on redox properties.
The correlation between experimental electrochemical data and computational predictions is critical for material design. The table below shows a comparison of HOMO/LUMO energy gaps for D-π-A systems containing thiophene linkers, as determined by cyclic voltammetry and theoretical calculations.
This compound: A Key Component in Advanced Materials and Organic Electronics
This compound has emerged as a critical building block in the field of materials science, particularly in the development of advanced organic electronic and optoelectronic devices. Its unique chemical structure, featuring a reactive boronic acid group attached to an electron-rich thiophene ring, makes it an invaluable precursor for a wide array of functional organic materials. This article explores the multifaceted applications of this compound in the synthesis of organic semiconductors, conductive polymers, and other high-performance materials that are paving the way for next-generation electronics.
Applications in Medicinal Chemistry and Biological Research
Intermediate in Pharmaceutical and Agrochemical Development
Thiophene-2-boronic acid serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. cymitquimica.comchemimpex.com Its utility is most prominently showcased in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. ontosight.aifishersci.ca This reaction allows for the facile introduction of the thiophene (B33073) moiety into larger, more complex molecules, a common strategy in the design of new drugs and crop protection agents. The resulting thiophene-containing compounds often exhibit desirable pharmacokinetic and pharmacodynamic properties. chemimpex.comcymitquimica.com
For instance, derivatives of this compound are employed in the synthesis of compounds with potential applications in treating cortisol-dependent diseases and as phosphodiesterase 4 (PDE4) inhibitors. fishersci.casigmaaldrich.com The development of these and other therapeutic agents relies on the predictable and efficient reactivity of this compound and its derivatives.
Synthesis of Amino Pyridine-Based Inhibitors of Mitotic Kinase Nek2 for Cancer Research
In the realm of cancer research, this compound has proven instrumental in the synthesis of potent and selective inhibitors of mitotic kinase Nek2. fishersci.comfishersci.atsigmaaldrich.com Nek2 is a key regulator of the centrosome cycle, and its overexpression is implicated in the development and progression of various cancers. Therefore, inhibiting Nek2 represents a promising therapeutic strategy.
Researchers have successfully utilized this compound in the preparation of amino pyridine-based Nek2 inhibitors. fishersci.comfishersci.at These inhibitors have demonstrated potential antiproliferative effects in cancer tumor models. fishersci.comsigmaaldrich.com The synthesis often involves a Suzuki coupling reaction to introduce the thiophene ring, which is a critical pharmacophore for binding to the kinase. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications on the thiophene ring can significantly impact the potency and selectivity of these inhibitors. nih.gov
Table 1: Examples of this compound in Nek2 Inhibitor Synthesis
| Starting Material | Reaction Type | Resulting Scaffold | Application |
| This compound | Suzuki Coupling | Amino pyridine-thiophene | Nek2 Inhibition |
| 2-Thienyl boronic acid | Suzuki-Miyaura Coupling | Aminopyridine-based inhibitors | Cancer Research |
Development of Beta-Lactamase Inhibitors (e.g., Benzo[b]this compound)
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern. acs.orgplos.org this compound derivatives, particularly benzo[b]this compound, have emerged as potent inhibitors of these resistance-conferring enzymes. acs.orgplos.orgscilit.comnih.gov
Benzo[b]this compound has been identified as a highly potent inhibitor of AmpC β-lactamase from Escherichia coli, with a Ki value of 27 nM. acs.orgnih.govsci-hub.se Unlike traditional β-lactam-based inhibitors, these boronic acid derivatives are non-β-lactams, which may help to circumvent existing resistance mechanisms. plos.orgnih.gov They have been shown to potentiate the activity of β-lactam antibiotics against bacteria that produce class C β-lactamases. acs.org The uncharged form of benzo[b]this compound is believed to diffuse through the outer membrane of Gram-negative bacteria. plos.orgnih.govresearchgate.net
Table 2: Inhibition Data for Benzo[b]this compound
| Enzyme Target | Inhibitor | Ki Value | Significance |
| AmpC β-lactamase | Benzo[b]this compound | 27 nM | Potent inhibition of a key resistance enzyme |
| Class C β-lactamases | Benzo[b]this compound | Not specified | Potentiates activity of β-lactam antibiotics |
Investigation of Antibacterial Activities (e.g., against Escherichia coli)
Beyond their role as β-lactamase inhibitors, thiophene derivatives synthesized using this compound have been investigated for their direct antibacterial properties. mdpi.comnih.gov Studies have explored the efficacy of these compounds against various bacterial strains, including the common pathogen Escherichia coli. mdpi.comresearchgate.net
Research has shown that certain thiophene-based molecules can exhibit significant antibacterial and biofilm inhibition activity against E. coli. mdpi.com For example, the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates from arylboronic acids has yielded compounds with promising in vitro antibacterial action. mdpi.com The specific substituents on the thiophene ring, introduced via reactions with different boronic acids, play a crucial role in determining the antibacterial potency. semanticscholar.org
Research on Antithrombolytic Activities
Thiophene-containing compounds have also been explored for their potential in cardiovascular medicine, specifically for their antithrombolytic (clot-dissolving) properties. nih.govmdpi.comd-nb.info The synthesis of various thiophene derivatives, often facilitated by Suzuki cross-coupling reactions with arylboronic acids, has led to the discovery of molecules with notable antithrombolytic activity. mdpi.comd-nb.info
In one study, a series of 2-bromo-5-aryl-3-hexylthiophene derivatives were synthesized and evaluated for their ability to lyse blood clots. mdpi.com The results indicated that some of these compounds exhibited significant antithrombolytic effects, suggesting their potential as leads for the development of new drugs to treat thrombotic disorders. mdpi.commdpi.com For instance, a derivative, 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, showed high antithrombolytic activity. mdpi.com
Studies on Nitric Oxide Scavenging Capabilities
Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, but its overproduction can lead to oxidative stress and cellular damage. Consequently, compounds with nitric oxide scavenging activity are of therapeutic interest. researchgate.netmdpi.com Research has indicated that certain thiophene derivatives possess the ability to scavenge nitric oxide. researchgate.netscispace.com
The synthesis of these compounds often involves the use of this compound or its derivatives in cross-coupling reactions. researchgate.net The resulting aryl-substituted thiophenes have been evaluated for their NO scavenging potential using assays such as the Griess reaction. These studies contribute to the understanding of the antioxidant properties of thiophene-based molecules. mdpi.comnih.gov
Exploration of Antioxidant Activities
The antioxidant potential of thiophene derivatives has been a subject of scientific investigation. semanticscholar.orgresearchgate.net These compounds, often synthesized using this compound as a key starting material, are evaluated for their ability to neutralize free radicals and reduce oxidative stress. researchgate.netrsc.org
Various thiophene-based molecules have demonstrated moderate to excellent antioxidant properties in different in vitro assays. semanticscholar.org For instance, the synthesis of 4-arylthiophene-2-carbaldehydes has yielded compounds with notable antioxidant activity. semanticscholar.org The electronic properties of the substituents on the thiophene ring, which can be modulated through the choice of arylboronic acid in the synthesis, significantly influence the antioxidant capacity of the final products. semanticscholar.org
Design of Boron-Containing Prodrugs for Reactive Oxygen Species (ROS)-Activated Therapies
The development of prodrugs that can be selectively activated in the tumor microenvironment is a leading strategy in cancer chemotherapy to enhance efficacy while minimizing systemic toxicity. thieme-connect.de Cancer cells are known to exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), due to increased metabolic activity and oncogenic signaling. nih.govgoogle.com This distinct biochemical feature of the tumor microenvironment provides a specific stimulus for targeted drug release. thieme-connect.denih.gov
Arylboronic acids, including heteroaromatic variants like this compound, have emerged as highly effective "triggers" for ROS-responsive prodrugs. nih.govbohrium.com The core mechanism relies on the selective and rapid oxidative cleavage of the carbon-boron bond by H₂O₂. nih.govdtu.dk This reaction converts the boronic acid moiety into a phenol (B47542) and innocuous boric acid. nih.gov When the boronic acid is incorporated into a prodrug as a masking group for a potent cytotoxic agent, this conversion leads to the release of the active drug specifically at the tumor site where H₂O₂ levels are high. nih.govnih.gov
The design of these prodrugs typically involves three key components:
The Trigger: An arylboronic acid/ester moiety that reacts with ROS.
The Linker: A self-immolative spacer that connects the trigger to the drug. The cleavage of the trigger initiates a cascade, often a 1,6-elimination reaction, which breaks the linker and frees the effector. nih.gov
The Effector: The active cytotoxic drug that is masked until its release. nih.gov
This strategy has been successfully applied to a variety of anticancer agents, including DNA alkylating agents, histone deacetylase inhibitors, and selective estrogen receptor modulators. thieme-connect.debohrium.com For instance, prodrugs of nitrogen mustards have been designed using a boronic acid trigger, demonstrating potent DNA cross-linking abilities only in the presence of H₂O₂ and selective cytotoxicity towards cancer cells with high intrinsic ROS levels. researchgate.net Similarly, boronic acid-based prodrugs of the topoisomerase inhibitor SN-38 have shown potency comparable to or greater than the parent drug in vitro and in vivo. mdpi.com
While the general principle is well-established for a wide range of arylboronic acids, specific research singling out this compound as the trigger is less frequently highlighted than its phenylboronic acid counterparts. However, as a heteroarylboronic acid, it is a key candidate for this prodrug strategy. Research has demonstrated that benzo[b]this compound is a potent inhibitor of certain bacterial enzymes, indicating the biological compatibility and reactivity of the thiophene boronic acid scaffold. nih.gov
Table 1: Components of a Representative Boron-Containing ROS-Activated Prodrug System
| Component | Function | Example Moiety |
|---|---|---|
| Trigger | Reacts with H₂O₂ to initiate drug release. | Arylboronic Acid (e.g., Phenylboronic acid, this compound) |
| Linker | Connects trigger to effector; cleaves upon trigger activation. | 4-Hydroxybenzyl ether/carbamate |
| Effector | The active therapeutic agent (e.g., cytotoxic drug). | Doxorubicin, SN-38, Nitrogen Mustard |
This table illustrates the general design principle of ROS-activated prodrugs based on arylboronic acids.
Role in Hypoxia-Inducible Factor (HIF) Inhibition Studies
Hypoxia, or low oxygen tension, is another characteristic feature of solid tumors. Cells adapt to hypoxic conditions through the action of Hypoxia-Inducible Factors (HIFs), which are transcription factors that regulate genes involved in critical processes like angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov The HIF transcription factor is a heterodimer composed of a stable HIF-β subunit and an oxygen-sensitive HIF-α subunit (e.g., HIF-1α, HIF-2α). nih.gov Under normal oxygen conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes and the Factor Inhibiting HIF (FIH-1), leading to its rapid degradation. mdpi.com In hypoxic conditions, this degradation is inhibited, allowing HIF-α to accumulate, dimerize with HIF-β, and activate target genes that promote tumor progression. nih.gov Consequently, inhibiting the HIF pathway is a promising strategy for cancer therapy. medscape.com
Thiophene-based compounds have been central to the development of HIF pathway inhibitors. This compound and its derivatives have been investigated for their potential to modulate this pathway through different mechanisms.
One area of research involves the indirect activation of HIF by inhibiting FIH-1. A study focused on synthesizing a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. mdpi.comresearchgate.net Several of these compounds, which couple a thiophene-2-carbonyl scaffold to an amino acid, were found to inhibit FIH-1, thereby enhancing HIF-α/HRE (Hypoxia Response Element) transcriptional activity. mdpi.com The study noted that compounds with bulky, lipophilic groups at the amino acid side chain, such as a benzyl (B1604629) or indolyl-methyl group, showed notable activity. mdpi.com
Table 2: Activity of Selected Thiophene-2-Carbonyl Amino Acid Derivatives as FIH-1 Inhibitors
| Compound Base Structure | R³ Group (Amino Acid Side Chain) | Relative HIF Transcriptional Activity |
|---|---|---|
| Thiophene-2-carbonyl-L-Phenylalanine methyl ester | Phenyl-CH₂- | Active |
| Thiophene-2-carbonyl-D-Phenylalanine methyl ester | Phenyl-CH₂- | Active |
| Thiophene-2-carbonyl-L-Tryptophan methyl ester | 3-Indolyl-CH₂- | Active |
| Thiophene-2-carbonyl-D-Tryptophan methyl ester | 3-Indolyl-CH₂- | Active |
Data synthesized from findings reported on the evaluation of furan- and thiophene-2-carbonyl amino acid derivatives in SK-N-BE(2)c cells. mdpi.com "Active" indicates the compound demonstrated the ability to enhance HIF-α/HRE transcriptional activity, suggesting FIH-1 inhibition.
Other studies have explored boron-containing compounds as direct inhibitors of HIF-1α accumulation. A series of boron-containing phenoxyacetanilide derivatives were synthesized and evaluated as HIF-1α inhibitors. nih.gov Within this class of compounds, a carboranylphenoxyacetanilide known as GN26361 proved to be a potent inhibitor of HIF-1α accumulation and its transcriptional activity under hypoxic conditions, with an IC₅₀ value of 0.74 µM in HeLa cells. nih.govnih.gov This line of research underscores the potential of incorporating boron, including in structures related to boronic acids, to achieve HIF-1α inhibition. nih.gov
Furthermore, patent literature points to the inclusion of the this compound scaffold in the design of novel HIF inhibitors. One patent discloses thiophene derivatives, which can be substituted with a boronic acid group, as inhibitors of HIF-2α. googleapis.com Another patent describes compounds for inhibiting HIF-1α prolyl hydroxylase, listing 3-(thiophene-2-yl)phenylboronic acid as a potential structure, highlighting its relevance in targeting the enzymes that regulate HIF-1α stability. google.com
Thiophene 2 Boronic Acid As a Catalyst in Organic Transformations
Lewis Acidity and Reversible Covalent Interactions in Catalysis
The catalytic utility of thiophene-2-boronic acid, like other organoboron acids, is largely based on its Lewis acidic nature and its capacity for reversible covalent interactions. acs.orgresearchgate.net The boron atom in this compound is sp2-hybridized and possesses a vacant p-orbital, making it an electron-pair acceptor (a Lewis acid). taylorandfrancis.com This Lewis acidity allows it to activate various functional groups, particularly those containing oxygen atoms such as carbonyls, alcohols, and carboxylic acids. acs.orgnih.gov
A key feature of boronic acid catalysis is the formation of reversible covalent bonds, especially with diols and other hydroxyl-containing compounds. cymitquimica.comacs.org This interaction typically occurs when the pH of the environment is near or above the pKa of the boronic acid, leading to the formation of a tetracoordinate boronate anion. acs.org This anion can then react with cis-diols to form cyclic esters. acs.org This reversible binding is fundamental to its application in catalysis, enabling the activation of substrates and control over reaction pathways. acs.orgacs.org Borinic acids, which have two carbon-boron bonds, exhibit enhanced Lewis acidity compared to boronic acids and are also used in catalysis, often showing different reactivity and efficiency. mdpi.com
Acceleration of Addition and Cycloaddition Processes
Organoboron acids, including this compound, can accelerate addition and cycloaddition reactions by interacting with carbonyl compounds. acs.org This interaction, driven by the Lewis acidity of the boron center, activates the carbonyl group towards nucleophilic attack. acs.orgnih.gov For instance, boronic acids have been shown to catalyze Diels-Alder reactions, particularly with α,β-unsaturated carboxylic acids. nih.govresearchgate.net The formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid is proposed to lower the LUMO energy of the dienophile, thereby facilitating the cycloaddition. nih.gov
In the context of photochemical [2+2] cycloadditions, alkenylboronates have been shown to react with activated alkenes. nih.gov The boronic ester can act as a coordinating group to direct the cycloaddition of allylic alcohol derivatives. nih.gov Palladium-catalyzed cycloadditions involving boronic acids have also been developed. For example, a palladium(II)-catalyzed addition of arylboronic acids to nitriles has been used to synthesize spirooxindolyl oxazol-2(5H)-ones. rsc.org
Organoboron-Catalyzed Aldol (B89426) and Related Reactions
This compound and its derivatives can catalyze aldol and related reactions through the formation of boron enolates. nih.govresearchgate.net Boron enolates are well-established intermediates in stoichiometric aldol reactions, offering predictable stereochemical outcomes. nih.gov In a catalytic cycle, the organoboron acid can react with a carbonyl compound to form an enolate, which then adds to an aldehyde. nih.govscholaris.ca
While traditional Lewis acids are often more effective, aminoboronic acids have shown promise as aldol catalysts through a dual-activation mechanism, where the boron acts as a Lewis acid and the amine functions as a base. nih.gov Some studies have explored the use of boronic acids in catalyzing aldol-type condensations of aldehydes and ketones to form α,β-unsaturated carbonyls. nih.gov For example, a palladium-catalyzed approach has been developed for the synthesis of spirooxindolyl oxazol-2(5H)-ones via the addition of arylboronic acids to nitriles. rsc.org
Electrophilic Activation for Substitution, Cycloaddition, Rearrangement, and Elimination Reactions
The Lewis acidity of this compound allows it to act as an electrophilic activator for various organic reactions. acs.org By binding to hydroxyl and carboxyl groups, it can facilitate substitution, cycloaddition, rearrangement, and elimination reactions. acs.org For instance, boronic acids can catalyze the Friedel-Crafts alkylation using allylic and propargylic alcohols. scholaris.ca In these reactions, the boronic acid is thought to generate a strong Brønsted acid in situ, which then catalyzes the dehydration of the alcohol to form a carbocation intermediate. nih.gov
This electrophilic activation has been employed in the regioselective functionalization of diols and carbohydrates. acs.orgnih.gov The formation of a boronate ester with a diol can differentiate between hydroxyl groups, allowing for selective reactions at a specific position. nih.gov Furthermore, boronic acids have been used to catalyze Beckmann rearrangements by activating the oxime substrate. nih.gov
Direct Condensation Reactions for Amide, Ester, and Anhydride Synthesis
This compound and related arylboronic acids are effective catalysts for direct condensation reactions to form amides, esters, and anhydrides. nih.govucl.ac.uk These reactions typically proceed through the formation of a mixed anhydride intermediate between the boronic acid and a carboxylic acid, which activates the carboxylic acid for nucleophilic attack by an amine or an alcohol. nih.gov
Amide Synthesis: Ortho-halophenylboronic acids, including thiophene-based derivatives, have been shown to be efficient catalysts for the direct amidation of carboxylic acids at room temperature. nih.govucl.ac.uk The presence of a halogen atom, particularly iodine, at the ortho position can enhance catalytic activity. nih.gov Thiophene-containing boronic acids have demonstrated effectiveness in peptide bond synthesis with minimal racemization. acs.orgu-tokyo.ac.jp
Ester Synthesis: Boronic acids can also catalyze esterification reactions. nih.gov The mechanism is similar to amidation, involving the activation of a carboxylic acid through the formation of an acyloxyboron complex. nih.gov This has been applied to transesterification and acetylation reactions as well. scholaris.ca
Anhydride Synthesis: Arylboronic acids can promote the intramolecular condensation of dicarboxylic acids to yield the corresponding cyclic anhydrides. nih.gov The efficiency of this transformation can be significantly improved by using ortho-dialkylaminomethyl-substituted arylboronic acids, which are believed to operate through a cooperative Lewis acid-Brønsted base mechanism. nih.gov Palladium-catalyzed decarbonylative borylation of aryl anhydrides has also been developed to synthesize arylboronate esters. nsf.gov
Table of Catalytic Applications:
| Reaction Type | Catalyst System | Substrates | Products | Ref. |
|---|---|---|---|---|
| Amidation | This compound derivatives | Carboxylic acids, Amines | Amides, Peptides | ucl.ac.ukacs.orgu-tokyo.ac.jp |
| Esterification | Arylboronic acids | Carboxylic acids, Alcohols | Esters | nih.govscholaris.ca |
| Anhydride Synthesis | o-Dialkylaminomethyl-substituted arylboronic acids | Dicarboxylic acids | Cyclic Anhydrides | nih.gov |
| Aldol Reaction | Aminoboronic acids | Aldehydes, Ketones | β-Hydroxy carbonyls | nih.gov |
| Diels-Alder Reaction | Arylboronic acids | α,β-Unsaturated carboxylic acids, Dienes | Cycloadducts | nih.govresearchgate.net |
Advanced Analytical and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of thiophene-2-boronic acid. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.
In ¹H NMR spectroscopy, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. A typical ¹H NMR spectrum of thiophene-2-ylboronic acid in deuterated tetrahydrofuran (B95107) (d8-THF) shows distinct signals for the ring protons. rsc.org For instance, the proton at position 5 typically appears as a doublet of doublets, coupled to the protons at positions 3 and 4. The protons at positions 3 and 4 also appear as multiplets, with their specific shifts and coupling constants providing unambiguous structural confirmation. The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. rsc.org The carbon atom attached to the boron (C2) is significantly influenced by the boron atom and typically appears at a specific downfield shift. The other carbon atoms of the thiophene ring (C3, C4, and C5) also have characteristic chemical shifts.
Detailed analysis of NMR data from various research contexts confirms the structural integrity of this compound when used as a reagent in complex syntheses. rsc.orgspandidos-publications.com
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) in ppm (Solvent: d8-THF) | Multiplicity |
| Thiophene Ring Protons | 7.70 | Triplet |
| Thiophene Ring Protons | 8.26 | Multiplet |
| -OH Protons | 8.86 | Broad Singlet |
| Data is illustrative and based on typical spectra. Actual values can vary with experimental conditions. srce.hr |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are crucial for identifying the functional groups present in this compound.
The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band is typically observed in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the boronic acid's hydroxyl groups. srce.hr The aromatic C-H stretching vibrations of the thiophene ring usually appear around 3100-3000 cm⁻¹. Sharp peaks corresponding to the C=C stretching of the aromatic ring are found in the 1600-1400 cm⁻¹ region. srce.hr Furthermore, characteristic vibrations involving the boron atom, such as the B-O and B-C bonds, can be observed. For example, the B-O stretching vibration often appears around 1100 cm⁻¹, and the B-C stretching vibration can be seen near 1195 cm⁻¹. srce.hr The C-S stretching mode within the thiophene ring is also a key diagnostic peak. iosrjournals.org
Raman spectroscopy provides complementary data. The FT-Raman spectrum of this compound can be obtained using a spectrometer like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is particularly useful for observing symmetric vibrations and the C-S bond, which may be weak in the IR spectrum.
Interactive Data Table: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | ~3300 | Broad |
| C=C Stretch (ring) | ~1560 | Sharp |
| C-H Bending (in-plane) | 1283, 1105, 1041 | - |
| C-H Bending (out-of-plane) | 910, 858 | - |
| B-C Stretch | ~1195 | - |
| B-O Stretch | ~1100 | - |
| C-S Stretch | ~647 | - |
| Data compiled from typical spectra and may vary based on sample preparation and conditions. srce.hriosrjournals.orgnih.gov |
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound and its derivatives. The UV-Vis spectrum is characterized by absorption bands that correspond to π-π* transitions within the conjugated system of the thiophene ring.
In a suitable solvent like ethanol (B145695) or chloroform, this compound typically exhibits absorption maxima in the UV region. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the thiophene ring. When this compound is incorporated into larger conjugated systems, such as in the synthesis of polymers or dyes, a significant shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) is often observed. polimi.itworktribe.comnih.gov This shift indicates an extension of the π-conjugation, a key property for materials used in organic electronics. Researchers use UV-Vis spectroscopy to monitor the progress of reactions involving this compound and to characterize the photophysical properties of the resulting products. worktribe.comrsc.org
Interactive Data Table: Typical UV-Vis Absorption Data
| Compound System | Solvent | Absorption Maximum (λmax) |
| Benzo[b]-thiophene-2-boronic acid derivatives | Ethanol/Chloroform | 200-1100 nm range |
| Diarylethenes with this compound | Hexane | Varies |
| Thieno[3,2-b]thiophene derivatives | THF | ~408 nm |
| The absorption maximum is highly dependent on the final molecular structure incorporating the this compound moiety. researchgate.netpolimi.itnih.gov |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the compound (127.96 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula C₄H₅BO₂S. spandidos-publications.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the purity of this compound, analyzing reaction mixtures where it is a reactant, and identifying by-products. rsc.orgdiva-portal.orgdiva-portal.org For instance, in decomposition studies, LC-MS can be used to identify and quantify the protodeboronation product (thiophene). rsc.org The retention time in the LC column is a characteristic property under specific conditions, and the subsequent mass analysis provides definitive identification of the eluted components. rsc.orgscirp.org
Interactive Data Table: LC-MS Parameters from a Representative Study
| Parameter | Value/Description |
| Retention Time (Rt) | 0.99 min |
| Column | Phenomenex Gemini-NX (50x2.1mm 5mm) |
| Flow Rate | 1.1 mL/min |
| Mobile Phase | Gradient from 95% water to 95% acetonitrile |
| Detection | Photodiode Array and ESCi Mass Spectrometer |
| Data from a specific qualitative study and will vary significantly with the analytical method. rsc.org |
X-ray Crystallography and Powder X-ray Diffraction (PXRD)
X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.gov Although obtaining a suitable single crystal of this compound itself can be challenging, the crystal structures of its derivatives and adducts have been determined. nih.govnih.gov These studies reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state behavior and reactivity. For example, SCXRD analysis of adducts can confirm the coordination of the boron atom and the geometry of the molecule within a larger assembly. nih.gov
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of bulk samples of this compound and materials derived from it. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phase, allowing for phase identification and assessment of crystallinity. Changes in the PXRD pattern can indicate phase transitions or the formation of new crystalline products. For example, in studies of mechanofluorochromic materials, PXRD is used to compare the crystalline nature of pristine and ground samples. rsc.org
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound and its derivatives, DSC is primarily used to determine the melting point and to study thermal stability. beilstein-journals.orgnih.gov
A DSC thermogram of a compound synthesized using this compound will show an endothermic peak corresponding to its melting temperature. rsc.orgrsc.org The sharpness of this peak can provide an indication of the sample's purity. In addition to melting, DSC can detect other thermal events such as crystallization, glass transitions, and decomposition. For example, in the study of novel chromophores, DSC was used to measure melting temperatures, which ranged from 142 to 261 °C depending on the specific derivative. beilstein-journals.org
Interactive Data Table: Illustrative DSC Data for a this compound Derivative
| Transition | Temperature (°C) |
| Melting Point (Pristine) | 190.5 |
| Melting Point (Ground) | 191.5 |
| Data from a study on a pyrene-thiophene-based compound synthesized using a thiophene boronic acid derivative. rsc.org |
Cyclic Voltammetry for Electrochemical Characterization
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a substance. For this compound, CV is particularly relevant for studying its electrochemical behavior and its potential for creating conductive polymers.
When a potential is swept, the cyclic voltammogram can reveal the potentials at which the compound is oxidized or reduced. srce.hr Studies on the electropolymerization of thienylboronic acids show growing oxidative and reductive peaks with each successive cycle, indicating the formation of a polymer film on the electrode surface. d-nb.inforesearchgate.net The resulting polymer, poly(thiophene-boronic acid), exhibits electrochromic properties, meaning it changes color in response to an electrical potential. d-nb.info CV is also used to determine the HOMO and LUMO energy levels of molecules derived from this compound, which is crucial for their application in organic electronics. rsc.org
Interactive Data Table: Representative CV Data for Thiophene Polymerization
| Process | Potential (V) vs. Ag/AgCl | Scan Rate (mV/s) |
| Anodic Peak | -0.25 to -0.18 | 20 and 50 |
| Data from a study on the incorporation of thiophenenyl boronic acid into a polythiophene film. srce.hr |
Future Directions and Emerging Research Opportunities
Enhancing Enantioselectivity in C-H Activation Methodologies
The development of highly enantioselective C-H activation methodologies is a key frontier in organic synthesis, aiming to create chiral molecules with high precision. A significant strategy involves the use of chiral transient directing groups. For instance, palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes has been achieved using vinyl silane (B1218182) as the vinyl source, a process that notably avoids the need for external fluoride (B91410) additives. acs.org This method, employing a chiral transient directing group, demonstrates broad substrate scope, converting various biaryl-2-aldehydes into vinylated products with excellent yields and high enantioselectivities (up to >99.9% ee). acs.org
Mechanistic studies suggest a plausible catalytic cycle beginning with the condensation of a biaryl-2-aldehyde with an amino acid ligand to form an imine intermediate. acs.org A Pd(II) catalyst then coordinates with this intermediate, facilitating enantioselective C-H metalation to form a seven-membered metallacycle. acs.org Subsequent coordination with vinyl silane, 1,2-alkene insertion, and β-hydride elimination lead to the final product. acs.org The synthetic utility of this approach has been demonstrated on a gram scale. acs.org
Another approach focuses on the desymmetrization of geminal diaryl motifs through enantioselective C-H borylation. nih.gov Here, a strategy has been developed to render a common bipyridine ligand anionic and pair its iridium complexes with a chiral cation derived from quinine. nih.gov This ion-pairing strategy has been successfully applied to long-range asymmetric induction, demonstrating its potential for creating chiral centers far from the initial reaction site. nih.gov
Furthermore, the catalytic asymmetric synthesis of enantioenriched tertiary boronic esters has been accomplished through the hydroboration of β,β-disubstituted α,β-unsaturated amides. nih.gov This rhodium-catalyzed process overcomes the low electrophilicity of the amide group to provide tertiary boronic esters with high enantioselectivity, opening new avenues for synthesizing biologically active molecules containing quaternary stereocenters. nih.gov
Exploration of Novel Catalytic Systems for Thiophene-2-boronic Acid Transformations
Research into novel catalytic systems is crucial for expanding the synthetic utility of this compound. Suzuki polycondensation, a key reaction for synthesizing conjugated polymers, has benefited from the development of new ligands. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized by reacting 2,5-thiophenebis(boronic acid) derivatives with aryl dibromides using a zerovalent palladium catalyst in conjunction with a novel bulky thiophene-containing phosphorous ligand. rsc.org
Co-catalyst systems are also being explored. The synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls has been accelerated by using a combination of an arylboronic acid and a Brønsted acid in catalytic quantities. nih.gov Optimal pairings, such as pentafluorophenylboronic acid and diphenylphosphinic acid, have expanded the reaction scope to include α,β-unsaturated ketones. nih.gov
In the realm of nitration, photocatalytic and metal-free protocols have been developed for the ipso-nitration of aryl- and heteroarylboronic acids. acs.org These methods utilize bench-stable and recyclable N-nitroheterocycles as nitrating reagents, offering an operationally simple, mild, and regioselective route to aromatic and heteroaromatic nitro compounds with excellent functional group compatibility and high yields. acs.org
Design and Synthesis of Advanced Molecular Architectures for Functional Materials
This compound and its derivatives are pivotal building blocks in the design and synthesis of advanced functional materials, particularly conjugated polymers. The unique electronic properties of the thiophene (B33073) ring make it a desirable component in materials designed for electronic and photonic applications.
The ability of boronic acids to form reversible covalent bonds is a key feature in creating dynamic and responsive materials. nih.gov This property stems from the interconversion of the boron atom between its neutral, trigonal planar sp2-hybridized state and an anionic, tetrahedral sp3-hybridized state. nih.gov This dynamic covalent chemistry allows for the engineering of sophisticated materials that can respond to specific molecular stimuli such as changes in pH or the concentration of reactive oxygen species (ROS). nih.gov
An example of this is the synthesis of high molecular weight thiophene-containing conjugated polymers via Suzuki polycondensation. rsc.org By using derivatives like 2,5-thiophenebis(boronic ester)s, researchers can construct complex polymer backbones with tailored electronic properties. rsc.org These materials form the basis for further development in organic electronics.
Innovation in Organic Electronic and Photonic Devices through Tailored Synthesis
The tailored synthesis of materials derived from this compound is driving innovation in organic electronic and photonic devices. The properties of conjugated polymers containing thiophene units can be finely tuned by modifying their molecular structure, influencing their performance in devices like Organic Light-Emitting Diodes (OLEDs).
Companies like Boron Molecular offer a range of thiophene-containing compounds, including boronic acids and their pinacol (B44631) esters, specifically for use in OLED materials. boronmolecular.comboronmolecular.com These materials are designed to have specific electronic characteristics, such as appropriate energy levels for efficient charge injection and transport, which are critical for device performance. The synthesis of these materials often involves cross-coupling reactions where this compound or its esters are key reagents.
The development of new catalytic systems, as discussed previously, directly impacts the quality and variety of available thiophene-based polymers. For instance, the use of specialized ligands in Suzuki polycondensation allows for the creation of polymers with higher molecular weights and fewer defects, leading to improved charge mobility and device efficiency. rsc.org
Advancements in Boron-Based Therapeutics and Diagnostic Agents
The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, a trend spurred by the success of drugs like the proteasome inhibitor bortezomib (B1684674) (Velcade®). nih.govresearchgate.netresearchgate.net Boronic acids are attractive pharmacophores due to the unique properties of the boron atom, including its Lewis acidity, which allows for reversible covalent interactions with biological targets. nih.govnih.gov
This compound derivatives are being investigated for their therapeutic potential. For example, benzo[b]this compound has been identified as a potent inhibitor of Class C β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov This highlights the potential for developing novel antibacterial agents based on the this compound scaffold.
Moreover, the ability of boronic acids to react with reactive oxygen species (ROS) is being exploited in the design of prodrugs for cancer therapy. nih.gov Since tumor cells often have elevated levels of ROS, boronic acid-containing prodrugs can be designed to selectively release a cytotoxic agent within the tumor environment. nih.gov Boron-containing compounds are also central to Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. researchgate.netnih.gov The development of new boron-rich molecules, potentially incorporating thiophene moieties for specific targeting or solubility properties, is an active area of research. researchgate.net
In diagnostics, the interaction of boronic acids with diols is widely used for the detection of carbohydrates. This principle can be extended to create sophisticated diagnostic agents and sensors. nih.gov The unique reactivity of the boronic acid group, combined with the structural versatility of the thiophene ring, offers a powerful platform for designing the next generation of boron-based therapeutics and diagnostics. nih.govnih.gov
Q & A
Q. What are the common synthetic applications of Thiophene-2-boronic acid in cross-coupling reactions?
this compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl compounds. For example, it reacts with aryl halides (e.g., 4-iodobenzoic acid) under palladium catalysis to form C–C bonds. Typical conditions include a Pd(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar solvents like THF or DMF. Yields exceeding 90% have been reported for derivatives such as 4-(thiophen-2-yl)benzoic acid .
Q. How is this compound utilized in designing optical chemosensors?
this compound serves as a recognition motif in chemosensors due to its reversible binding with diols (e.g., sugars) and Lewis bases. Sensor designs often exploit dynamic covalent assembly, where boronic acid-diol interactions induce fluorescence or colorimetric changes. For instance, coupling with fluorophores like pyrene enables glucose detection under physiological conditions. Nanoscale self-assembly and multicomponent systems further enhance sensitivity and selectivity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected for permeability .
- Ventilation: Use fume hoods to prevent inhalation of decomposition products (e.g., sulfur oxides) .
- Storage: Keep away from strong oxidizers, acids, and bases to avoid hazardous reactions .
- Spill Management: Sweep material into sealed containers; avoid environmental release .
Advanced Research Questions
Q. What strategies are employed to enhance the membrane permeability of this compound derivatives in antibacterial applications?
To improve permeability in Gram-negative bacteria, derivatives like benzo[b]this compound (BZB) are designed to exploit aqueous channels in lipid bilayers. Electrophysiological studies on reconstituted membranes and metadynamics simulations reveal that uncharged BZB forms transient hydrogen bonds with water molecules, facilitating passive diffusion. Modifications to reduce polarity while retaining β-lactamase inhibition are critical .
Q. How does the presence of varying anhydride content in Thieno[3,2-b]this compound affect experimental outcomes, and how can this be addressed?
Commercial Thieno[3,2-b]this compound often contains anhydride impurities (e.g., boroxines), which reduce reactivity in coupling reactions. Researchers address this by:
Q. What computational methods are used to predict the molecular interactions of this compound with β-lactamases?
Structure-based drug design (SBDD) combines X-ray crystallography of inhibitor-enzyme complexes (e.g., AmpC β-lactamase) with thermodynamic cycle studies. For example, molecular docking and free-energy perturbation calculations identify binding hotspots, such as the C3(4′) carboxylate pocket. Modifications like adding a 2-carboxyvinyl group enhance electrostatic interactions, broadening inhibitory activity across class A/C enzymes .
Q. How can structure-based drug design (SBDD) optimize this compound derivatives for broad-spectrum β-lactamase inhibition?
SBDD focuses on:
- Binding Affinity: Introducing polar groups (e.g., carboxylated chains) to form hydrogen bonds with conserved serine residues (S-X-X-K motif).
- Broad-Specificity: Targeting shared structural features in class A/C lactamases. For example, BZB derivatives achieve nanomolar inhibition (IC₅₀ < 10 nM) by occupying both catalytic and allosteric sites .
Q. What are the challenges in achieving high enantioselectivity when using this compound in asymmetric C–H arylation reactions?
Enantioselectivity depends on steric and electronic effects of substituents. For example, ortho-methyl groups on aryl rings reduce enantiomeric excess (e.g., 84% vs. 96% for para-substituted derivatives). Chiral ligands (e.g., Binap) and optimized Pd catalysts improve selectivity, but competing pathways (e.g., protodeboronation) require careful control of reaction time and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



